DSM502 is a synthetic compound that has garnered attention in various scientific fields, particularly in pharmacology and materials science. It is characterized by its unique chemical structure and properties that enable it to interact with biological systems effectively.
The origins of DSM502 are rooted in the need for compounds that can exhibit specific biological activities, such as anti-inflammatory or antimicrobial effects. Research and development have focused on synthesizing this compound through various chemical methods to optimize its efficacy and safety.
DSM502 can be classified as a small organic molecule. Its classification is significant in understanding its potential applications in medicinal chemistry and other scientific domains.
The synthesis of DSM502 typically involves multi-step organic reactions. Common methods include:
The synthesis process may require specific reagents and conditions, including temperature control and the use of solvents that facilitate the reaction. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of DSM502.
The molecular structure of DSM502 features a complex arrangement of atoms that contributes to its functionality. Typically, it includes:
The molecular formula of DSM502 is often represented as , where represent the number of each type of atom present in the molecule. The precise values depend on the specific variant of DSM502 being studied.
DSM502 can participate in various chemical reactions, including:
The reaction conditions, such as pH, temperature, and solvent choice, play a critical role in determining the outcome of these reactions. Kinetics studies may also be conducted to understand the rates at which these reactions occur.
The mechanism of action for DSM502 involves its interaction with specific biological targets within cells. This may include:
Research has shown that DSM502 exhibits dose-dependent effects on target cells, suggesting a well-defined mechanism that can be quantitatively analyzed.
DSM502 is typically characterized by:
Key chemical properties include:
Relevant data may include spectroscopic data (e.g., infrared spectroscopy) that provides insights into functional groups present in DSM502.
DSM502 has potential applications across several fields:
Malaria caused an estimated 247 million cases and 619,000 deaths globally in recent years, with Plasmodium falciparum and Plasmodium vivax posing the greatest threats to human health [5] [8]. Current chemoprevention strategies face critical limitations:
Table 1: Limitations of Current Antimalarial Chemoprevention
Intervention | Target Population | Key Limitations |
---|---|---|
Sulfadoxine-pyrimethamine + amodiaquine | Children (seasonal malaria chemoprevention) | High resistance prevalence; 3-day monthly dosing |
Sulfadoxine-pyrimethamine | Pregnant women | Contraindicated in first trimester/human immunodeficiency virus; resistance |
Atovaquone-proguanil | Travellers | Daily dosing; high cost prohibitive in endemic areas |
These gaps underscore the need for agents with novel mechanisms of action, infrequent dosing, and activity against resistant Plasmodium strains [3] [8].
Dihydroorotate dehydrogenase is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. Its validation stems from biochemical vulnerabilities unique to Plasmodium species:
Plasmodium falciparum dihydroorotate dehydrogenase inhibitors exhibit multistage activity:
Table 2: Species Selectivity of dihydroorotate dehydrogenase Inhibitors
Compound | Plasmodium falciparum dihydroorotate dehydrogenase IC₅₀ (nM) | Plasmodium vivax dihydroorotate dehydrogenase IC₅₀ (nM) | Human dihydroorotate dehydrogenase IC₅₀ (μM) |
---|---|---|---|
DSM265 | 30 | 72 | >100 |
DSM502 | 20 | 14 | >100 |
Species selectivity arises from structural differences in the dihydroorotate dehydrogenase ubiquinone binding site, enabling >1,000-fold selectivity for parasite over human enzymes [6] [7].
The discontinuation of DSM265 clinical development due to preclinical reproductive toxicity and formulation challenges necessitated novel chemotypes. Pyrrole-based inhibitors (exemplified by DSM502) emerged from structure-based drug design addressing limitations of earlier scaffolds:
Table 3: Key Structural Features of DSM502
Region | Chemical Feature | Functional Role |
---|---|---|
Pyrrole core | N-Methylpyrrole-3-carboxylate | Anchor to dihydroorotate dehydrogenase hydrophobic tunnel |
Central linker | Amide bond | Hydrogen bonding with Ser560 |
Eastern aromatic | 3,5-Dichlorobenzyl | π-stacking with Phe188; hydrophobic interactions |
Western aromatic | 2-Naphthyl | Solubility enhancement |
DSM502 achieves dual-species potency with EC₅₀ values of 0.014 μM (Plasmodium falciparum) and 0.016 μM (Plasmodium vivax) in vitro. Its physicochemical profile (cLogP ≈ 3.5; aqueous solubility >50 μg/mL) enables unassisted oral absorption, contrasting with the poor solubility of DSM265 that required complex formulations [3] [7]. The pyrrole scaffold thus represents a strategic advance toward dihydroorotate dehydrogenase inhibitors combining prophylactic efficacy, simplified dosing, and resilience against emerging resistance.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: